Methyl 3-formyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate
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Overview
Description
Methyl 3-formyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-formyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde under acidic conditions to form the pyrazolo[3,4-b]pyridine core. The formyl group can be introduced via formylation reactions using reagents such as formic acid or formyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often focus on improving yield, purity, and scalability. Continuous flow chemistry and catalytic processes are commonly employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Methyl 3-carboxy-1h-pyrazolo[3,4-b]pyridine-5-carboxylate.
Reduction: Methyl 3-hydroxymethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate.
Substitution: Various substituted pyrazolopyridine derivatives.
Scientific Research Applications
Methyl 3-formyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes
Mechanism of Action
The mechanism of action of methyl 3-formyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors, modulating biological pathways. For example, it has been studied as a potential inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound’s ability to bind to these targets and inhibit their activity underlies its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but lacking the formyl and ester groups.
Pyrazolo[3,4-d]pyrimidines: Another class of fused heterocycles with a different nitrogen arrangement in the ring system.
Uniqueness
Methyl 3-formyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate is unique due to the presence of both formyl and ester functional groups, which confer distinct reactivity and potential for derivatization. This makes it a versatile intermediate for the synthesis of a wide range of bioactive molecules and advanced materials .
Properties
Molecular Formula |
C9H7N3O3 |
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Molecular Weight |
205.17 g/mol |
IUPAC Name |
methyl 3-formyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H7N3O3/c1-15-9(14)5-2-6-7(4-13)11-12-8(6)10-3-5/h2-4H,1H3,(H,10,11,12) |
InChI Key |
GXBFAEIOKUNSKM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(NN=C2N=C1)C=O |
Origin of Product |
United States |
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